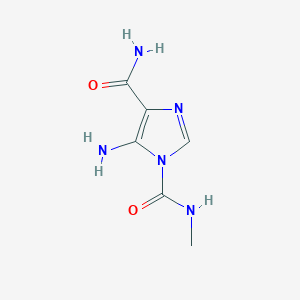

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Description

Properties

IUPAC Name |

5-amino-1-N-methylimidazole-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNTADHDRGUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188612-53-5 | |

| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide synthesis from diaminomaleonitrile

An In-depth Technical Guide for the Synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide from Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a critical intermediate in the production of the chemotherapeutic agent temozolomide.[1][2] The synthesis commences with the readily available and versatile starting material, diaminomaleonitrile (DAMN). This document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles and the rationale behind the experimental choices. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a direct precursor to temozolomide, an oral alkylating agent used in the treatment of aggressive brain tumors such as glioblastoma multiforme and anaplastic astrocytoma.[1][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Furthermore, this compound is also a known metabolite of temozolomide, and understanding its synthesis provides valuable insights into its metabolic fate and potential biological activity.[4][5]

This guide will delineate a robust and scalable synthetic route from diaminomaleonitrile, a commodity chemical, to the target imidazole derivative. The chosen pathway is designed for efficiency and industrial applicability, offering a clear and logical progression through key chemical transformations.

I. The Synthetic Pathway: An Overview

The synthesis of this compound from diaminomaleonitrile can be logically divided into three key stages:

-

Formation of an Acyclic Intermediate: The initial step involves the reaction of diaminomaleonitrile with formamide in the presence of a dehydrating agent to form a key acyclic intermediate.

-

Cyclization to 5-Amino-1H-imidazole-4-carboxamide (AICA): The intermediate from the first stage undergoes an intramolecular cyclization under basic conditions to yield the core imidazole ring structure.

-

N-Carbamoylation to the Final Product: The final step is the regioselective introduction of a methylcarbamoyl group at the N1 position of the imidazole ring to afford the target molecule.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow from DAMN to the target molecule.

II. Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of the Acyclic Intermediate from Diaminomaleonitrile and Formamide

This initial step transforms the cyclic precursor, diaminomaleonitrile, into a linear intermediate primed for cyclization.

Principle and Rationale

The reaction between diaminomaleonitrile and formamide in the presence of phosphorus oxychloride is a Vilsmeier-Haack-type formylation. Phosphorus oxychloride activates the formamide to form a highly electrophilic Vilsmeier reagent (chloroiminium ion). One of the amino groups of diaminomaleonitrile then acts as a nucleophile, attacking the Vilsmeier reagent to form the formylated intermediate. The use of phosphorus oxychloride is critical as it serves as a powerful dehydrating agent, driving the reaction to completion.

Experimental Protocol

A detailed protocol based on the methodology described in Chinese patent CN111362875A.[6]

-

Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (argon or nitrogen), add 1458 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: To the THF, add 162 g of diaminomaleonitrile and 101.3 g of formamide. Stir the mixture to obtain a suspension.

-

Cooling: Cool the reaction vessel to 0°C using an ice bath.

-

Addition of Phosphorus Oxychloride: Slowly add 344.7 g of phosphorus oxychloride via the dropping funnel, ensuring the internal temperature is maintained at or below 35°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 35°C for 2 hours.

-

Monitoring the Reaction: Monitor the reaction progress by liquid chromatography (LC) every hour until the consumption of diaminomaleonitrile is greater than 99.7%.

-

Work-up: Once the reaction is complete, the resulting mixture containing the intermediate can be carried forward to the next step.

Reaction Mechanism

Caption: Mechanism of acyclic intermediate formation.

Step 2: Cyclization to 5-Amino-1H-imidazole-4-carboxamide (AICA)

This step involves the formation of the imidazole ring through an intramolecular cyclization.

Principle and Rationale

The cyclization of the acyclic intermediate is facilitated by a strong base, such as sodium hydroxide. The base deprotonates one of the nitrogen atoms, which then acts as an intramolecular nucleophile, attacking one of the nitrile groups. Subsequent tautomerization and hydrolysis of the remaining nitrile group to a carboxamide under the reaction conditions yield the stable aromatic imidazole ring of AICA.

Experimental Protocol

A detailed protocol based on the methodology described in Chinese patent CN111362875A.[6]

-

Reaction Setup: In a 3 L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, under an inert atmosphere, add 1450 mL of water and 290 g of sodium hydroxide.

-

Addition of Intermediate: To the alkaline solution, add 290 g of the intermediate from Step 1.

-

Heating: Heat the mixture to 95°C and maintain this temperature for 2 hours.

-

Monitoring the Reaction: Monitor the reaction progress by sampling every hour until the reaction is complete (approximately 3 hours).

-

Cooling and Isolation: Once the reaction is complete, stop heating and allow the mixture to cool to 20°C. The product, 5-amino-1H-imidazole-4-carboxamide, can then be isolated by filtration and purified by recrystallization.

Quantitative Data Summary for Steps 1 & 2

| Parameter | Step 1 | Step 2 |

| Starting Material | Diaminomaleonitrile (162 g) | Acyclic Intermediate (290 g) |

| Key Reagents | Formamide (101.3 g), POCl₃ (344.7 g) | Sodium Hydroxide (290 g) |

| Solvent | Anhydrous THF (1458 mL) | Water (1450 mL) |

| Temperature | 0-35°C | 95°C |

| Reaction Time | ~3 hours | ~3 hours |

| Product | Acyclic Intermediate | 5-Amino-1H-imidazole-4-carboxamide |

Step 3: N-Carbamoylation to this compound

This final step introduces the methylcarbamoyl group at the N1 position of the imidazole ring.

Principle and Rationale

The reaction of 5-amino-1H-imidazole-4-carboxamide with methyl isocyanate is a nucleophilic addition. The N1 nitrogen of the imidazole ring, being part of an aromatic system, is nucleophilic and attacks the electrophilic carbon of the isocyanate group. This reaction is typically carried out in an aprotic solvent to prevent the reaction of the highly reactive isocyanate with the solvent. Methyl isocyanate is a hazardous reagent, and appropriate safety precautions must be taken.[7]

Experimental Protocol

This protocol is a logical construction based on the synthesis of temozolomide and its intermediates, as described in the literature.[2][3]

-

Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, under a dry, inert atmosphere, suspend the purified 5-amino-1H-imidazole-4-carboxamide in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Methyl Isocyanate: Cool the suspension in an ice bath. Slowly add one equivalent of methyl isocyanate via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Isolation and Purification: The product may precipitate out of the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.[2]

Purification and Characterization

A standard sample of this compound can be prepared by recrystallization from a mixture of acetonitrile and water (1:6).[2]

-

Melting Point: 165-169°C[2]

-

¹H NMR (400 MHz, DMSO-d₆, δ): 8.50 (q, 1H), 7.67 (s, 1H), 6.9 (bd, 2H), 2.83 (d, 3H)[2]

Reaction Mechanism

Caption: Mechanism of N-Carbamoylation.

III. Safety Considerations

-

Diaminomaleonitrile: While not as acutely toxic as hydrogen cyanide, it should be handled with care in a well-ventilated fume hood.

-

Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

-

Methyl Isocyanate: Extremely toxic and volatile.[7] All manipulations should be performed in a high-efficiency fume hood with appropriate respiratory protection. Have an emergency plan in place for accidental release.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

IV. Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound from diaminomaleonitrile. By breaking down the synthesis into three distinct stages, this document provides not only the procedural steps but also the underlying chemical principles that govern each transformation. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to confidently and safely synthesize this crucial pharmaceutical intermediate.

V. References

-

Exploring 5-Amino-1-(N-Methylcarbamoyl)Imidazole-4-Carboxamide: A Key Temozolomide Intermediate. (URL: --INVALID-LINK--)

-

This compound - Benchchem. (URL: --INVALID-LINK--)

-

This compound - Smolecule. (URL: --INVALID-LINK--)

-

US Patent 7,446,209 B2 - Synthesis of temozolomide and analogs. (URL: --INVALID-LINK--)

-

an alternate and scalable process for the synthesis of temozolomide - ResearchGate. (URL: --INVALID-LINK--)

-

CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents. (URL: --INVALID-LINK--)

-

Methyl isocyanate - Wikipedia. (URL: --INVALID-LINK--)

References

- 1. innospk.com [innospk.com]

- 2. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Supplier [benchchem.com]

- 5. Buy this compound | 188612-53-5 [smolecule.com]

- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a significant metabolite of the chemotherapeutic agent temozolomide.[1][2] For professionals in drug development and pharmaceutical sciences, a thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting its pharmacokinetic behavior, ensuring stability, and developing robust analytical methods. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental design and the protocols required for accurate characterization. We will explore the compound's identity, solubility, ionization constant (pKa), and stability profile, providing field-proven methodologies and the scientific rationale underpinning them.

Introduction: The Scientific Imperative

This compound (AMIDC) is a primary chemical entity in the metabolic cascade of temozolomide, an alkylating agent critical in the treatment of glioblastoma.[2] Temozolomide's mechanism relies on its spontaneous chemical conversion at physiological pH to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which then degrades further into AMIDC and other compounds.[2] Beyond its role as a metabolite, AMIDC has been noted for its biological activity, including the activation of AMP-activated protein kinase (AMPK), which suggests potential therapeutic applications in metabolic diseases like diabetes.[1][2]

Given this dual significance, a rigorous characterization of AMIDC's physicochemical properties is not merely an academic exercise. For drug development professionals, these parameters govern everything from formulation strategies to predicting in-vivo disposition and ensuring the quality and safety of the parent drug. This guide provides the foundational knowledge and actionable protocols to empower researchers in this endeavor.

Core Compound Identification and Structure

The first step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. All subsequent data is predicated on the certainty of its structure and identity.

Table 1: Core Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide | [3] |

| CAS Number | 188612-53-5 | [2][4] |

| Molecular Formula | C₆H₉N₅O₂ | [1][2][5] |

| Molecular Weight | 183.17 g/mol | [1][2][4] |

| Appearance | Off-White Solid | [2] |

Chemical Structure:

The structure of AMIDC features a five-membered imidazole ring, a heterocyclic motif common in pharmaceuticals. The presence of primary amino (-NH₂) and two carboxamide (-CONH₂) functional groups are key determinants of its physicochemical behavior, influencing its polarity, hydrogen bonding capacity, and ionization state.[1]

Figure 1: Chemical Structure of this compound. Source: PubChem CID 11041381.[5]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical attribute that profoundly influences a drug's absorption, distribution, and clearance.[6] For a metabolite like AMIDC, its solubility profile dictates its ability to be cleared from the body, preventing potential accumulation and toxicity. The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its directness and reliance on achieving a true thermodynamic equilibrium.[6]

Causality Behind the Shake-Flask Method

The rationale for this method is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This equilibrium represents the maximum concentration of the compound that the solvent can hold at a specific temperature. By ensuring an excess of solid material is present and allowing sufficient time for equilibration, we can be confident that the measured concentration is the true equilibrium solubility.[7]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by including multiple time points to confirm that equilibrium has been reached.

-

Preparation:

-

Prepare a series of buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[8] The use of different pH values is crucial as the solubility of ionizable compounds like AMIDC can be highly pH-dependent.

-

Calibrate a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).[9][10] Prepare a calibration curve with known concentrations of AMIDC.

-

-

Execution:

-

Add an excess amount of solid AMIDC to a known volume of each buffer in separate, sealed glass vials. "Excess" means that undissolved solid should be clearly visible after agitation.

-

Place the vials in a temperature-controlled shaker bath, typically set to 25°C or 37°C.[6]

-

Agitate the suspensions.

-

-

Equilibrium Confirmation & Sampling:

-

At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant. The key to accuracy here is the separation of solid and liquid phases.[6] Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and bring it into the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of AMIDC in the diluted samples using the pre-calibrated analytical method.

-

Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical.[7]

-

Data Presentation

The results should be summarized in a clear, concise table.

Table 2: Expected Solubility Profile of AMIDC

| pH of Buffer | Temperature (°C) | Equilibrium Solubility (µg/mL) |

| 1.2 | 37 | To be determined |

| 4.5 | 37 | To be determined |

| 6.8 | 37 | To be determined |

| 7.4 | 37 | To be determined |

Workflow Visualization

References

- 1. Buy this compound | 188612-53-5 [smolecule.com]

- 2. This compound Supplier [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS Number 188612-53-5 [klivon.com]

- 5. This compound | C6H9N5O2 | CID 11041381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

This guide provides a comprehensive technical overview of the molecular mechanism of action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a key metabolite of the alkylating agent temozolomide. Synthesizing current research, this document offers insights for researchers, scientists, and drug development professionals working in oncology and metabolic diseases.

Section 1: Introduction and Physicochemical Properties

This compound (CAS 188612-53-5) is a heterocyclic compound featuring an imidazole ring, a five-membered ring with two nitrogen atoms.[1] Its molecular formula is C6H9N5O2, and it has a molecular weight of approximately 183.17 g/mol .[1][2] This compound is primarily recognized for its role as a metabolite of temozolomide, a crucial chemotherapeutic agent for treating certain brain tumors.[1][2] While initially considered an inactive byproduct, emerging evidence suggests this compound possesses intrinsic biological activity, particularly in modulating cellular metabolism.

| Property | Value |

| IUPAC Name | 5-amino-1-(methylcarbamoyl)-1H-imidazole-4-carboxamide |

| Molecular Formula | C6H9N5O2 |

| Molecular Weight | 183.17 g/mol |

| CAS Number | 188612-53-5 |

| Appearance | Off-White Solid |

Section 2: Core Mechanism of Action - Modulation of AMPK Signaling

The principal mechanism of action of this compound revolves around its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis, playing a critical role in switching on catabolic pathways to generate ATP when cellular energy levels are low, and switching off anabolic pathways that consume ATP.

The AMPK Signaling Cascade

Activation of AMPK by this compound initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes enhanced glucose uptake and increased fatty acid oxidation.[2] The precise molecular interaction between the compound and the AMPK complex is an area of ongoing investigation.

Caption: AMPK signaling pathway activated by this compound.

Implications in Oncology

As a metabolite of temozolomide, the AMPK-activating properties of this compound may contribute to the overall therapeutic effect of the parent drug.[1] By modulating the metabolic state of cancer cells, it could potentially enhance their sensitivity to the DNA-alkylating effects of temozolomide. Temozolomide's primary mechanism involves the methylation of DNA, leading to DNA damage and apoptosis in cancer cells.[2]

Section 3: Relationship to Temozolomide Metabolism

This compound is a product of the non-enzymatic degradation of temozolomide at physiological pH.[2] Temozolomide first hydrolyzes to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which is responsible for DNA alkylation.[2] MTIC is unstable and further degrades into 5-aminoimidazole-4-carboxamide (AIC) and, in the context of its formulation, this compound.[2]

References

An In-Depth Technical Guide to the Biological Activity of 5-(3-Methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC): The Core Metabolite of Temozolomide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological activity of 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), the principal active metabolite of the alkylating agent temozolomide (TMZ). As the primary cytotoxic species, a thorough understanding of MTIC's mechanism of action, the cellular responses it elicits, and the factors governing its efficacy is critical for the optimization of TMZ-based chemotherapies and the development of novel anti-cancer strategies. This document delves into the bioactivation of temozolomide, the chemical basis of MTIC-mediated DNA alkylation, the pivotal role of O6-methylguanine-DNA methyltransferase (MGMT) in conferring resistance, and the downstream signaling cascades that culminate in cell cycle arrest and apoptosis. Detailed, field-proven protocols for the assessment of MTIC's biological effects are provided, underpinned by insights into the causal relationships between experimental design and data interpretation.

Introduction: From Prodrug to Potent Alkylator

Temozolomide (TMZ) has become a cornerstone in the treatment of glioblastoma multiforme and other malignant gliomas, largely due to its favorable oral bioavailability and ability to cross the blood-brain barrier.[1] However, TMZ itself is an inactive prodrug. Its therapeutic efficacy is entirely dependent on its conversion to the highly reactive metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3]

It is important to clarify a potential point of confusion regarding the nomenclature. The user's original query referred to "5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide". While this is a related imidazole derivative, the key, biologically active metabolite responsible for the cytotoxic effects of temozolomide is unequivocally identified in the scientific literature as MTIC.[3] Another related drug, dacarbazine (DTIC), also exerts its antitumor effect through metabolic conversion to MTIC, although this process is dependent on hepatic cytochrome P450 enzymes, unlike the spontaneous conversion of TMZ.[4][5]

The conversion of TMZ to MTIC occurs via spontaneous, non-enzymatic hydrolysis at a physiological pH of 7.4.[3] This reaction is rapid, with MTIC itself possessing a very short half-life of approximately 2 minutes before it further decomposes to release the ultimate alkylating species, a methyldiazonium cation.[3] This inherent instability is a critical factor in both its potent activity and the technical challenges associated with its direct experimental use.

This guide will focus exclusively on the biological activities of MTIC, providing the technical framework for its study and application in a research setting.

Mechanism of Action: The Molecular Basis of Cytotoxicity

The antitumor activity of MTIC is a direct consequence of its ability to introduce methyl groups into the DNA of cancer cells. This process, known as DNA alkylation, disrupts the normal functions of DNA replication and transcription, ultimately leading to cell death.[1]

Bioactivation and DNA Adduct Formation

Upon its formation from TMZ, MTIC is a transient intermediate. It rapidly decomposes into 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[6] This cation is the ultimate methylating agent, readily transferring a methyl group to nucleophilic sites on DNA bases.

Caption: Conversion of Temozolomide to MTIC and DNA Alkylation.

The primary sites of methylation are:

-

N7-guanine (N7-meG): The most abundant adduct, accounting for 60-80% of methylation events.[7][8]

-

O6-guanine (O6-meG): While only representing 5-10% of the total adducts, O6-methylguanine is the most critical lesion for the cytotoxic effects of MTIC.[7][8]

N7-meG and N3-meA are primarily repaired by the base excision repair (BER) pathway.[8] While these lesions can contribute to cytotoxicity if the repair pathway is overwhelmed, it is the persistence of O6-meG that is the main driver of MTIC-induced cell death.

The Critical Role of O6-Methylguanine

The O6-meG lesion is highly mutagenic and cytotoxic because it preferentially mispairs with thymine instead of cytosine during DNA replication. This O6-meG:T mismatch is recognized by the mismatch repair (MMR) system.[7] In a proficient MMR system, the machinery attempts to excise the thymine base opposite the O6-meG. However, since the O6-meG lesion persists in the template strand, a new thymine is re-inserted, leading to a futile cycle of repair. This repeated, unsuccessful repair process is thought to generate persistent single-strand breaks that can be converted into lethal double-strand breaks during subsequent replication, ultimately triggering cell cycle arrest and apoptosis.[7]

The Gatekeeper of Resistance: O6-Methylguanine-DNA Methyltransferase (MGMT)

The primary mechanism of resistance to MTIC is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[9] MGMT is a "suicide" enzyme that directly reverses the O6-meG lesion by transferring the methyl group from the guanine to one of its own cysteine residues. This action restores the integrity of the DNA but irreversibly inactivates the MGMT protein.

Caption: MGMT-mediated repair of O6-methylguanine lesions.

The level of MGMT activity in a tumor cell is therefore a critical determinant of its sensitivity to temozolomide.

-

MGMT-deficient (MGMT-negative) tumors: These tumors have low or absent MGMT activity, often due to epigenetic silencing of the MGMT gene promoter via methylation.[9] In these cells, O6-meG lesions persist, leading to cytotoxicity and making the tumors sensitive to TMZ.

-

MGMT-proficient (MGMT-positive) tumors: These tumors express high levels of MGMT, which efficiently repairs the O6-meG adducts before they can trigger the MMR-mediated cell death cascade. This renders the tumors resistant to TMZ.[9]

The methylation status of the MGMT promoter is a powerful predictive biomarker for response to temozolomide in glioblastoma patients.[10]

Cellular Responses to MTIC-Induced DNA Damage

The persistence of DNA adducts, particularly O6-meG, activates a complex network of signaling pathways that collectively determine the fate of the cell.

DNA Damage Sensing and Signaling Cascade

The futile cycling of the MMR system and the resulting DNA strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[11][12] These kinases initiate a phosphorylation cascade that activates downstream effector proteins, most notably the tumor suppressor p53.[12]

Activated p53 plays a central role by translocating to the nucleus and transcriptionally upregulating a host of target genes involved in:

-

Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, typically at the G2/M checkpoint, to allow time for DNA repair.[11]

-

Apoptosis: If the DNA damage is deemed irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family.[12]

Induction of Apoptosis

MTIC-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. p53-mediated upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA tips the balance of the Bcl-2 family of proteins in favor of cell death.[4] These proteins activate the effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[13]

MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which then recruits and activates caspase-9.[14] Caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[14] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Caption: MTIC-induced DNA damage and apoptosis signaling pathway.

Experimental Protocols for Assessing MTIC Activity

Studying the biological activity of MTIC requires careful consideration of its inherent instability. MTIC should be stored at -80°C and freshly prepared in a suitable solvent (e.g., DMSO) immediately before use.[15] All experiments should include appropriate vehicle controls.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

MTIC Treatment: Prepare serial dilutions of MTIC in complete culture medium. Remove the old medium and add 100 µL of the MTIC-containing medium to each well. Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of MTIC that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MTIC for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend approximately 1x10⁶ cells in 1 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.[17]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. The distribution of cells in the different phases of the cell cycle can be quantified using appropriate software.

Quantification of O6-Methylguanine Adducts by LC-MS/MS

This highly sensitive method allows for the direct quantification of specific DNA adducts.

Protocol:

-

Cell Treatment and DNA Isolation: Treat cells with MTIC. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

-

DNA Digestion: Digest 5 µg of DNA to individual nucleosides using a nuclease digestion mix (e.g., containing nuclease P1 and alkaline phosphatase) according to the manufacturer's protocol.[18]

-

Sample Preparation: Filter the digested DNA samples to remove any particulates.

-

LC-MS/MS Analysis: Analyze the samples using an ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).[19] Use a calibration curve prepared with known amounts of O6-methylguanine standard and an appropriate internal standard for accurate quantification.[20]

-

Data Analysis: Quantify the amount of O6-meG per microgram of DNA.

MGMT Activity Assay

This assay measures the functional activity of the MGMT enzyme in cell lysates.

Protocol (based on a radioactive substrate):

-

Cell Lysate Preparation: Harvest approximately 5x10⁸ cells, wash with PBS, and lyse the cells via sonication in a lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and protease inhibitors).

-

Substrate Preparation: Use a ³²P-labeled double-stranded oligodeoxynucleotide substrate containing a single O6-methylguanine within a restriction enzyme recognition site (e.g., Pst I).

-

MGMT Reaction: Incubate the cell lysate with the radiolabeled substrate. Active MGMT in the lysate will repair the O6-meG, restoring the restriction site.

-

Restriction Digest: Treat the reaction mixture with the corresponding restriction enzyme (e.g., Pst I). The repaired substrate will be cleaved into smaller fragments.

-

Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the fragments by autoradiography and quantify the amount of cleaved (repaired) product to determine MGMT activity, typically expressed as fmol of repaired substrate per mg of protein.

Quantitative Data Summary

The differential cytotoxicity of MTIC is highly dependent on the MGMT status of the cell line.

| Cell Line | Cancer Type | MGMT Status | MTIC IC50 (µM) | Reference |

| HT29 | Colon | Mer+ (Proficient) | 650 | [21] |

| A549 | Lung | Mer+ (Proficient) | 210 | [21] |

| VA13 | Lung | Mer- (Deficient) | 15 | [21] |

Mer (Methylation Repair) status is often used as a surrogate for MGMT proficiency.

Conclusion

5-(3-Methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) is the lynchpin of temozolomide's therapeutic action. Its biological activity is defined by its ability to methylate DNA, with the O6-methylguanine adduct being the primary cytotoxic lesion. The interplay between MTIC-induced DNA damage, the cellular DNA damage response (particularly the MMR system), and the MGMT repair pathway creates a delicate balance that dictates cell fate. For researchers and drug developers, a deep, mechanistic understanding of these processes is paramount. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for investigating the multifaceted biological activity of MTIC, with the ultimate goal of improving therapeutic outcomes for patients with glioblastoma and other challenging malignancies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A versatile non-radioactive assay for DNA methyltransferase activity and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. graphviz.org [graphviz.org]

- 19. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: Mechanism of Action and Methodologies for Studying AMPK Activation

Executive Summary

This technical guide provides an in-depth exploration of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a metabolite of the alkylating agent temozolomide, and its significant role as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases and cancer.[3][4] This document elucidates the mechanistic basis for the compound's activity, drawing parallels to the well-studied AMPK activator AICAR.[2] It further serves as a practical resource for researchers by providing detailed, field-proven protocols for characterizing AMPK activation both in vitro and in cellular contexts. Methodologies covered include luminescence-based kinase assays, Western blot analysis of key phosphorylation events, and target engagement assays, complete with insights into experimental design and data interpretation.

Part 1: The AMPK Signaling Hub: Structure and Canonical Activation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[4] In response to stresses that deplete ATP, such as nutrient starvation or hypoxia, AMPK is activated to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[4][5]

1.1. The Heterotrimeric Structure

AMPK exists as a heterotrimeric complex comprising a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit.[4][6]

-

α-subunit: Contains the kinase domain with a critical threonine residue (Thr172) in its activation loop. Phosphorylation at this site is essential for full kinase activation.[5][7]

-

β-subunit: Contains a carbohydrate-binding module, which is believed to help localize the AMPK complex to glycogen particles.

-

γ-subunit: Functions as the primary energy-sensing domain. It contains four cystathionine-β-synthase (CBS) motifs that form binding sites for adenine nucleotides (AMP, ADP, and ATP).[4][7]

1.2. Mechanisms of Activation

AMPK activation is a multi-faceted process that can increase its kinase activity by up to 1000-fold.[7]

-

Allosteric Activation: Binding of AMP (or ADP) to the γ-subunit induces a conformational change that allosterically activates the kinase.[4]

-

Promotion of Phosphorylation: The binding of AMP/ADP makes AMPK a more favorable substrate for upstream kinases, primarily Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylate Thr172.[5][7]

-

Inhibition of Dephosphorylation: The conformational change upon AMP/ADP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[7]

Part 2: this compound: An AMP-Mimetic Activator

This compound (PubChem CID: 11041381) is a known metabolite of the chemotherapeutic agent temozolomide.[1][2] Beyond its role in cancer pharmacology, the compound has been identified as a direct activator of AMPK, positioning it as a molecule of interest for metabolic regulation research.[2]

2.1. The AICAR Connection: A Paradigm for Action

The mechanism of action for this compound is best understood through its structural and functional relationship to 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).[2] AICAR is a cell-permeable adenosine analog that is taken up by cells via adenosine transporters.[4][8] Once intracellular, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4]

ZMP is a potent AMP mimetic. It binds to the regulatory γ-subunit of AMPK, inducing the same activating conformational changes as AMP without altering the cellular AMP:ATP ratio.[4] This makes AICAR a clean pharmacological tool for studying the direct consequences of AMPK activation. Given the structural similarity of this compound to the core AICA moiety, it is hypothesized to act via a similar metabolic activation pathway, serving as a prodrug that is converted into an AMP-mimetic metabolite.

Part 3: Methodologies for Characterizing AMPK Activation

To rigorously validate and quantify the activation of AMPK by this compound, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.

3.1. In Vitro Biochemical Assay: Luminescence-Based Kinase Activity

This assay quantifies the enzymatic activity of purified AMPK by measuring the amount of ADP produced in the kinase reaction. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a robust, non-radioactive method.[6]

Protocol 1: ADP-Glo™ Kinase Activity Assay

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to kinase activity.

-

Materials:

-

Purified recombinant AMPK (e.g., α1β1γ1 isoform)[6]

-

AMPK Substrate Peptide (e.g., SAMS peptide)

-

Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

This compound (test compound)

-

AICAR (positive control)

-

Compound C (Dorsomorphin) (inhibitor control)[8]

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96- or 384-well white assay plates

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound, AICAR, and Compound C in the kinase buffer.

-

Reaction Setup: To each well of the assay plate, add:

-

Kinase Buffer

-

AMPK enzyme

-

Substrate peptide

-

Test compound or control

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

First Detection Step: Add ADP-Glo™ Reagent to deplete unused ATP. Incubate at room temperature for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

-

Causality and Trustworthiness: This assay directly measures the enzymatic output (ADP production) of purified AMPK. The inclusion of AICAR validates the assay's ability to detect activation, while Compound C confirms that the observed signal is due to AMPK activity. A "no enzyme" control is essential to establish the baseline signal.

3.2. Cellular Assay: Western Blot Analysis of Phosphorylation

This is the gold-standard method to confirm AMPK activation within a cellular context. Activation is assessed by measuring the phosphorylation of AMPKα at Thr172 and the phosphorylation of its well-characterized downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.[8][9]

Protocol 2: Western Blot for p-AMPK and p-ACC

-

Principle: Antibodies specific to the phosphorylated forms of AMPK and ACC are used to detect an increase in their phosphorylation status upon treatment with an activator. Total protein levels are also measured as loading controls.

-

Expert Insight: AMPK is highly sensitive to cellular stress. Non-physiological activation can occur during sample harvesting.[10] Therefore, it is critical to perform cell lysis rapidly. Aspirate media and immediately add ice-cold lysis buffer to the plate on ice to preserve the in vivo phosphorylation state.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, A549, or primary hepatocytes) and grow to ~80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). Include vehicle control and a positive control (e.g., 1 mM AICAR).

-

Cell Lysis: Wash cells once with ice-cold PBS. Immediately add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), anti-total AMPKα, anti-total ACC, and anti-β-actin as a loading control).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal.

-

Part 4: Data Interpretation and Quantitative Analysis

4.1. Interpreting Results

-

In Vitro Kinase Assay: Data are typically plotted as luminescence versus compound concentration. A dose-response curve is generated to calculate the EC₅₀ (the concentration that produces 50% of the maximal activation).

-

Western Blot: Results are often presented as fold-change in phosphorylation over the vehicle-treated control. A clear dose-dependent increase in the p-AMPK/total AMPK and p-ACC/total ACC ratios indicates successful target engagement and activation in a cellular environment.

4.2. Sample Data Summary

The following table illustrates how quantitative data for this compound could be presented in comparison to the benchmark activator, AICAR.

| Compound | Assay Type | Parameter | Value | Reference |

| AICAR | In Vitro Kinase (α1β1γ1) | EC₅₀ (Activation) | ~5-10 µM (as ZMP) | [4] |

| Cellular (HepG2) | p-ACC Induction | ~5-fold at 1 mM | [9] | |

| This compound | In Vitro Kinase (α1β1γ1) | EC₅₀ (Activation) | To be determined | |

| Cellular (HepG2) | p-ACC Induction | To be determined |

Part 5: Conclusion and Future Directions

This compound represents a promising small molecule activator of AMPK, likely functioning through an AMP-mimetic mechanism analogous to the well-established AICAR/ZMP pathway.[2][4] The methodologies outlined in this guide provide a robust framework for researchers to meticulously characterize its biochemical potency and cellular efficacy.

Future research should focus on:

-

Metabolite Identification: Unequivocally identifying the intracellular phosphorylated metabolite responsible for AMPK binding.

-

Isoform Selectivity: Determining if the compound exhibits preferential activation of specific AMPK isoform complexes, which could have significant therapeutic implications.[11]

-

In Vivo Efficacy: Progressing to animal models of metabolic disease to assess the compound's physiological effects on glucose homeostasis, lipid metabolism, and energy expenditure.

By applying the rigorous experimental approaches described herein, the scientific community can fully elucidate the therapeutic potential of this intriguing AMPK activator.

References

- 1. Buy this compound | 188612-53-5 [smolecule.com]

- 2. This compound Supplier [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of AMPK regulation by small molecule activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) [benthamopenarchives.com]

An In-depth Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: From Discovery to Biological Activity

This guide provides a comprehensive technical overview of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a molecule of significant interest in medicinal chemistry and pharmacology. We will delve into its discovery as a metabolite of the pivotal chemotherapeutic agent temozolomide, explore its synthesis, and elucidate its biological activities, with a particular focus on its role as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.

Discovery and Historical Context: A Serendipitous Finding in the Quest for Novel Cancer Therapies

The story of this compound is intrinsically linked to the development of the alkylating agent temozolomide. In the late 1970s and early 1980s, a dedicated team of researchers at Aston University, led by Professor Malcolm Stevens, was exploring novel nitrogen-rich heterocyclic compounds with the potential for anti-tumor activity. This pioneering work, driven by a blend of rational design and scientific curiosity, led to the synthesis of temozolomide, a compound that would later become a cornerstone in the treatment of glioblastoma, the most aggressive form of brain cancer.

The discovery of this compound arose from the study of temozolomide's metabolism. It was identified as a key metabolite, an inactive degradation product of the active cytotoxic species derived from temozolomide. Understanding the metabolic fate of temozolomide was crucial for characterizing its pharmacokinetic and pharmacodynamic profiles, and in this context, the isolation and characterization of its metabolites, including this compound, were of paramount importance. While initially considered an inactive byproduct, subsequent research has unveiled its own intriguing biological activities.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₅O₂ | [1][2] |

| Molecular Weight | 183.17 g/mol | [1][2] |

| CAS Number | 188612-53-5 | [2] |

| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)-1H-imidazole-4-carboxamide | [1] |

| Appearance | Off-white solid | [2] |

| Canonical SMILES | CNC(=O)N1C=NC(=C1N)C(=O)N | [1] |

| InChI Key | AGQNTADHDRGUOT-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Synthesis of the Precursor: 5-Amino-1H-imidazole-4-carboxamide (AIC)

A crucial starting material for the synthesis is 5-amino-1H-imidazole-4-carboxamide (AIC). An efficient one-step synthesis of AIC from commercially available hypoxanthine has been reported.

Experimental Protocol: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AIC)

-

Reaction: A mixture of 1,9-dihydro-6H-purin-6-one (hypoxanthine) and aqueous ammonia (25-28 wt %) is heated in a sealed autoclave at 125 °C for 65 hours.[3]

-

Work-up: After cooling the reaction mixture to 0-5 °C, the resulting precipitate is collected by filtration to yield AIC as a white solid.[3]

-

Purification: The crude product can be further purified by recrystallization. For instance, dissolving the crude AIC in methanol at 50 °C, followed by the addition of 37% HCl to form the hydrochloride salt. The salt is then dissolved in hot water, treated with activated carbon, filtered, and cooled to afford the purified AIC hydrochloride salt.[3]

Proposed Synthesis of this compound

The conversion of AIC to the target molecule involves the introduction of a methylcarbamoyl group at the N1 position of the imidazole ring. This can be achieved through acylation with a suitable reagent, such as methyl isocyanate or a safer equivalent.

Representative Experimental Protocol:

-

Reaction: To a solution of 5-amino-1H-imidazole-4-carboxamide (AIC) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or diisopropylethylamine) is added to deprotonate the imidazole nitrogen. The reaction mixture is then treated dropwise with a solution of methyl isocyanate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound is achieved through standard analytical techniques. While specific spectral data is not widely published, the expected features can be predicted based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the imidazole ring proton, the protons of the primary amide (at C4), the secondary amide proton (at N1), and the methyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbon atoms of the imidazole ring, the two carbonyl carbons of the carboxamide groups, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (183.17 g/mol ) and provide characteristic fragmentation patterns.[2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.

Biological Activity and Mechanism of Action

While initially identified as an inactive metabolite of temozolomide, this compound has been shown to possess biological activity, most notably as an activator of AMP-activated protein kinase (AMPK).[1][2]

The Central Role of Temozolomide and its Metabolism

To understand the biological context of this compound, it is essential to first understand the mechanism of its parent drug, temozolomide.

Temozolomide is a prodrug that, under physiological conditions, undergoes spontaneous, non-enzymatic conversion to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a potent DNA alkylating agent, transferring a methyl group to the O⁶ and N⁷ positions of guanine and the N³ position of adenine in DNA. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. MTIC is unstable and further degrades to 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium cation, which is responsible for the DNA alkylation.

Temozolomide Metabolism and Activation Pathway

Caption: Metabolic activation of temozolomide.

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

Several studies have suggested that this compound can activate AMPK.[1][2] While the direct mechanism for this specific compound has not been fully elucidated, it is highly probable that it follows a similar pathway to the closely related and well-studied compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).

AICAR is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an AMP analog and allosterically activates AMPK by binding to its γ-subunit.[3] This activation is independent of changes in the cellular AMP:ATP ratio.

Given that 5-aminoimidazole-4-carboxamide (AIC) is a direct metabolite of temozolomide, it is plausible that it can be converted to AICAR within the cell, leading to AMPK activation. The N1-methylcarbamoyl group of this compound may be cleaved in vivo to yield a similar precursor that can enter this pathway. However, further research is required to confirm this specific metabolic route and the direct interaction of this compound or its metabolites with AMPK.

Proposed Mechanism of AMPK Activation

Caption: Proposed pathway for AMPK activation.

Potential Applications and Future Directions

The ability of this compound to activate AMPK opens up several avenues for therapeutic exploration.

-

Oncology: The activation of AMPK can have anti-proliferative effects in some cancer cells by inhibiting anabolic pathways necessary for cell growth and proliferation. Furthermore, its role as a metabolite of temozolomide suggests potential for synergistic effects when used in combination with other anticancer agents.

-

Metabolic Diseases: Given AMPK's central role in regulating glucose and lipid metabolism, its activation is a key therapeutic strategy for type 2 diabetes and other metabolic disorders. The potential of this compound to enhance metabolic activity makes it a candidate for further investigation in this area.[1]

-

Biochemical Research: As a stable and accessible imidazole derivative, this compound can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry research.[1]

Future research should focus on several key areas:

-

Elucidation of the precise mechanism of AMPK activation: Direct binding studies and enzymatic assays are needed to confirm the interaction with AMPK and to determine if it acts as a direct allosteric activator or through a metabolic intermediate.

-

In vivo efficacy studies: Preclinical studies in animal models of cancer and metabolic diseases are necessary to evaluate the therapeutic potential of this compound.

-

Pharmacokinetic and toxicological profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential before it can be considered for clinical development.

-

Development of optimized synthesis protocols: The development of a scalable and efficient synthesis will be crucial for producing the quantities of material needed for extensive preclinical and potential clinical studies.

Conclusion

This compound, a metabolite of the life-saving drug temozolomide, has emerged as a compound of significant scientific interest in its own right. Its connection to the pivotal energy-regulating enzyme AMPK provides a strong rationale for its further investigation as a potential therapeutic agent for a range of diseases, from cancer to metabolic disorders. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, highlighting the key areas where further research is needed to fully unlock its therapeutic potential. The journey of this molecule, from a seemingly inert byproduct to a promising bioactive compound, underscores the importance of thorough investigation in the field of drug discovery and development.

References

An In-Depth Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (C6H9N5O2): A Key Metabolite with Dual Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization. The core of this document focuses on its dual role as a critical metabolite of the chemotherapeutic agent temozolomide and as a modulator of cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK).

Introduction: A Molecule at the Crossroads of Cancer and Metabolism

This compound, with the chemical formula C6H9N5O2, is a heterocyclic compound featuring a substituted imidazole ring.[1][2] Initially identified as a stable metabolite of the alkylating agent temozolomide, used in the treatment of glioblastoma multiforme, its biological significance has expanded beyond being a mere byproduct of drug metabolism.[3][4] Emerging research has highlighted its intrinsic biological activity, particularly its ability to influence cellular energy pathways.[2] This dual identity places it at an interesting nexus of oncology and metabolic diseases, making it a compelling subject for further investigation in drug discovery and development.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from assay design to formulation.

Molecular Structure and Formula

The molecular formula of this compound is C6H9N5O2 , corresponding to a molecular weight of approximately 183.17 g/mol .[3][5] The structure consists of a five-membered imidazole ring with an amino group at position 5, a carboxamide group at position 4, and a methyl-substituted carboxamide group at the N1 position of the imidazole ring.

Caption: 2D structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively published, data for the closely related metabolite, 5-aminoimidazole-4-carboxamide (AICA), provides some context.

| Property | Value (or predicted) | Reference |

| Molecular Formula | C6H9N5O2 | [5] |

| Molecular Weight | 183.17 g/mol | [5] |

| CAS Number | 188612-53-5 | [6] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 250-252 °C (dec.) (for AICA hydrochloride) | |

| Solubility | Soluble in Water (50 mg/mL for AICA hydrochloride) | |

| pKa | 11.97 ± 0.10 (Predicted for AICA) | [7] |

Synthesis and Characterization

The synthesis of imidazole derivatives is a well-established area of organic chemistry. While a specific, detailed industrial production method for this compound is not widely documented, laboratory-scale synthesis can be approached through established routes for similar imidazole-based structures.[4]

General Synthetic Approach

A common strategy for the synthesis of substituted imidazoles involves the cyclization of appropriate acyclic precursors. For 5-amino-4-cyanoimidazoles, a frequently employed starting material is diaminomaleonitrile (DAMN).[8] The synthesis of the target molecule can be envisioned through a multi-step process.

Caption: Generalized synthetic workflow for imidazole-based compounds.

Characterization Techniques

Confirmation of the molecular structure and purity of synthesized this compound relies on a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. For imidazole derivatives, characteristic chemical shifts for the ring protons and carbons are expected.[9][10][11] The presence and location of the amino, methyl, and carboxamide groups can be confirmed by their respective signals and coupling patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[6] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, further corroborating the proposed structure.[1][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide carbonyls, and C=N and C=C stretching of the imidazole ring would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound and for its quantification in various matrices.[13] A validated UPLC-MS/MS method has been developed for the simultaneous quantification of temozolomide and its metabolites, including 5-aminoimidazole-4-carboxamide, in biological samples.[1][14]

Biological Significance and Mechanism of Action

The biological relevance of this compound stems from two key areas: its role in the anticancer activity of temozolomide and its independent action as a modulator of cellular metabolism.

Metabolite of Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC).[3] MTIC is an alkylating agent that methylates DNA, leading to cytotoxicity in cancer cells.[4] this compound is a stable metabolite formed during this degradation pathway.[3] Understanding the pharmacokinetics and biodistribution of this metabolite is crucial for optimizing temozolomide therapy and for developing strategies to overcome drug resistance.[1]

Caption: Metabolic pathway of Temozolomide.

Activation of AMP-Activated Protein Kinase (AMPK)

Independent of its role as a temozolomide metabolite, this compound has been shown to activate AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[2] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., protein and fatty acid synthesis) and the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[15] This positions the compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[2]

Caption: AMPK activation pathway and downstream effects.

Key Experimental Protocols

For researchers investigating this compound, several key experimental protocols are essential. The following provides a detailed, step-by-step methodology for two fundamental assays.

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[16][17][18]

Objective: To determine the effect of this compound on the viability of glioblastoma cell lines.

Materials:

-

Glioblastoma cell line (e.g., U87 MG)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: Detection of AMPK Activation by Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.[15][19][20] This protocol focuses on detecting the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.[21]

Objective: To determine if this compound induces the phosphorylation of AMPK in a cellular model.

Materials:

-

Cell line of interest (e.g., a cancer cell line or a metabolically active cell line)

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-